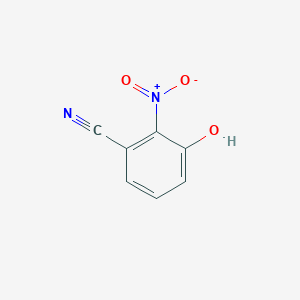

3-Hydroxy-2-nitrobenzonitrile

描述

属性

IUPAC Name |

3-hydroxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(10)7(5)9(11)12/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELNXWUZFOQXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551417 | |

| Record name | 3-Hydroxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129298-23-3 | |

| Record name | 3-Hydroxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrobenzonitrile typically involves the nitration of 3-hydroxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C7H5NO+HNO3→C7H4N2O3+H2O

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 3-hydroxy-2-aminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form various oxidation products.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, methanol as solvent.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 3-Hydroxy-2-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Oxidation: Oxidized derivatives of this compound.

科学研究应用

Pharmaceutical Applications

-

Precursor for Drug Synthesis :

- 3-Hydroxy-2-nitrobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactive functional groups allow for modifications that can lead to the development of new drugs. Research has indicated that derivatives of this compound may exhibit biological activity, including antimicrobial and antifungal properties .

- Antiviral Activity :

-

Cancer Research :

- The presence of both hydroxyl and nitro groups may enhance the compound's bioactivity, facilitating interactions with biological targets that could lead to cytotoxic effects against cancer cell lines.

Material Science Applications

-

Crystal Engineering :

- Research has explored the use of this compound in crystal engineering. The arrangement of its molecules can influence the properties of materials, making it relevant for developing materials with specific characteristics.

-

Dyes and Pigments :

- The compound's structural features make it suitable for use in dye synthesis. Its ability to form stable complexes can be exploited in creating colorants for various applications.

Biological Research

- Mechanistic Studies :

- Binding Affinity Studies :

Case Studies

作用机制

The mechanism of action of 3-Hydroxy-2-nitrobenzonitrile involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The nitrile group can also engage in interactions with nucleophiles, influencing the compound’s chemical behavior.

相似化合物的比较

Comparative Analysis with Structural Analogs

The following table summarizes key physicochemical properties and structural features of 3-Hydroxy-2-nitrobenzonitrile and three related compounds:

Substituent Effects on Reactivity and Stability

- This compound: The nitro group enhances electrophilic substitution resistance but may participate in redox reactions. The phenolic -OH group introduces weak acidity (pKa ~8–10), enabling deprotonation under basic conditions .

- 3-Chlorobenzonitrile: The -Cl substituent is less electron-withdrawing than -NO₂, making the compound more reactive in nucleophilic aromatic substitution. However, it poses higher toxicity risks (GHS hazard classification includes irritant effects) .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The N,O-bidentate directing group facilitates coordination with transition metals (e.g., Pd, Cu), enabling regioselective C–H activation in catalysis .

- 3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile: The bulky amino-methyl side chain may hinder steric access to the nitrile group, reducing reactivity compared to simpler analogs .

Molecular Weight and Solubility Trends

- Higher molecular weight compounds (e.g., 247.30 g/mol for the amino-methyl derivative) exhibit reduced solubility in polar solvents compared to lighter analogs like 3-Chlorobenzonitrile (137.57 g/mol) .

- This compound (182.13 g/mol) likely has moderate solubility in aprotic solvents (e.g., DMF, DMSO) due to polar functional groups, though experimental data are lacking .

生物活性

3-Hydroxy-2-nitrobenzonitrile (C7H4N2O3) is an organic compound characterized by the presence of both a hydroxyl group and a nitro group attached to a benzonitrile structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties, as well as its potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Hydroxyl Group (-OH): Contributes to hydrogen bonding and solubility in polar solvents.

- Nitro Group (-NO2): Imparts electrophilic properties that may interact with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. The presence of both the hydroxyl and nitro groups enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis or inhibition of growth.

Antifungal Properties

Preliminary investigations suggest that this compound may exhibit antifungal activity. Compounds with similar functional groups have been documented to inhibit fungal growth by disrupting cellular processes.

Cytotoxic Effects

There is evidence indicating that this compound may have cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be attributed to its structural features that allow for interaction with cellular pathways involved in cell survival and death.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a recent study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of the bacterial cell wall integrity.

Case Study: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound may be a candidate for further development as an anticancer agent.

While detailed mechanisms specific to this compound remain under investigation, it is hypothesized that:

- Hydrogen Bonding: The hydroxyl group may facilitate interactions with biological macromolecules.

- Electrophilic Attack: The nitro group could participate in redox reactions or form adducts with nucleophiles within cells.

常见问题

Q. What are the established synthetic routes for 3-Hydroxy-2-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitration and hydroxylation of benzonitrile derivatives. For example:

- Nitration : Introduce a nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Hydroxylation : Hydrolysis of a halogen (e.g., bromine) or directed ortho-metalation followed by oxidation can yield the hydroxyl group .

- Key Considerations : Monitor regioselectivity via TLC and HPLC, as competing reactions (e.g., para-substitution) may occur. Purify via recrystallization in ethanol/water mixtures.

Q. How do the functional groups (nitro, hydroxyl, nitrile) in this compound influence its reactivity and stability?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect directs electrophilic substitution to meta positions; may participate in redox reactions under reducing conditions.

- Hydroxyl Group : Increases solubility in polar solvents and enables hydrogen bonding. Acidic (pKa ~8–10) due to resonance stabilization with the nitrile group.

- Nitrile Group : Susceptible to hydrolysis under acidic/basic conditions, forming amides or carboxylic acids. Stability in neutral aqueous solutions is higher .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm functional groups (e.g., -OH stretch ~3200 cm⁻¹, nitro group ~1520/1350 cm⁻¹).

- NMR : ¹H/¹³C NMR to resolve aromatic proton environments and substituent effects (e.g., deshielding of ortho protons due to nitro group).

- XRD : Use SHELXL/SHELXS software for crystal structure refinement. The nitro and hydroxyl groups often induce planar distortion in the benzene ring, detectable via bond angle analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and thermodynamic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer.

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation. Compare computed dipole moments with experimental data from dielectric measurements .

- Thermodynamics : Calculate Gibbs free energy for tautomerism (e.g., keto-enol equilibria involving hydroxyl and nitro groups).

Q. What experimental strategies resolve contradictions in reported reaction pathways for nitro-hydroxybenzonitrile derivatives?

- Methodological Answer :

- Controlled Kinetic Studies : Vary temperature, solvent polarity, and catalysts to isolate intermediates. For example, use stopped-flow UV-Vis spectroscopy to detect transient species.

- Isotopic Labeling : Track oxygen/nitrogen migration in nitro-to-nitrito rearrangements using ¹⁵N/¹⁸O isotopes.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-bromo-2-hydroxybenzonitrile ) to identify substituent-specific trends.

Q. How do steric and electronic effects of substituents impact the biological activity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with substituents at para/meta positions (e.g., -Br, -OCH₃) and evaluate bioactivity (e.g., enzyme inhibition assays).

- Electronic Effects : Use Hammett plots to correlate substituent σ values with reaction rates or binding affinities.

- Crystallographic Data : Resolve protein-ligand complexes (e.g., via PDB) to identify key interactions (e.g., hydrogen bonding with hydroxyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。